molecular formula C14H26N2O2 B13028209 Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate

Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate

Cat. No.: B13028209
M. Wt: 254.37 g/mol
InChI Key: LQHCAORZJNNTIO-UHFFFAOYSA-N
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Description

Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate is a high-purity, Boc-protected spirocyclic amine that serves as a versatile and rigid scaffold in advanced pharmaceutical research and organic synthesis . Its defining structural feature is the spiro[4.6]undecane core, which imposes significant conformational restraint, making it highly valuable for constructing well-defined three-dimensional pharmacophores in drug discovery programs . The tert-butoxycarbonyl (Boc) protecting group enhances the molecule's stability for synthetic manipulations and allows for selective deprotection under mild acidic conditions to generate the free amine for further functionalization . This compound is particularly valuable in medicinal chemistry for the discovery of new kinase inhibitors . The spirocyclic structure can mimic ATP and serve as a core scaffold for creating heteroaryl-substituted compounds that efficiently target the ATP-binding pocket of various kinases. The specific positioning of nitrogen atoms within the diazaspiro scaffold can engage in critical interactions with acidic side chains in the kinase active site, influencing both potency and selectivity profiles . Beyond kinase inhibition, the structural motif is explored for other therapeutic areas. Research on closely related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has demonstrated potent activity as dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR), presenting a promising strategy for developing safer, potent analgesics with reduced side effects . As a building block, this compound is supplied with high purity (typically ≥95% by HPLC) and is recommended to be stored at 2-8°C under an inert atmosphere to ensure long-term stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Information: Based on similar spirocyclic compounds, this material may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Researchers should consult the Safety Data Sheet for detailed handling and hazard information.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 1,10-diazaspiro[4.6]undecane-1-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-6-8-14(16)7-4-5-9-15-11-14/h15H,4-11H2,1-3H3

InChI Key

LQHCAORZJNNTIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCCNC2

Origin of Product

United States

Preparation Methods

Multi-step Synthetic Route

A representative synthetic method for preparing tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate involves approximately seven key steps, adapted from analogous diazaspiro compound syntheses and related literature:

Step Reaction Description Reagents & Conditions Temperature (°C) Time Key Notes
1 Formation of intermediate diester by reaction of ethyl malonate with appropriate amine or ketone precursor Ethanol solvent, stirring 25–80 5 h Formation of malonate derivative
2 Reduction of diester to diol or intermediate alcohol Lithium borohydride in tetrahydrofuran (THF) 0–70 2.5 h Controlled reduction
3 Tosylation of intermediate alcohol p-Toluenesulfonyl chloride in dichloromethane (DCM) 25 12 h Formation of tosylate for ring closure
4 Intramolecular cyclization to form spiro ring Cesium carbonate in acetonitrile 25–90 3 h Ring closure step
5 Reduction of intermediate to amine or related functionality Magnesium chips in methanol 25–80 1 h Reduction step
6 Boc protection of amine group Boc anhydride in dichloromethane 25 12 h Introduction of tert-butyl carbamate protecting group
7 Final purification and hydrogenation Palladium on carbon (Pd/C) in methanol 25 3 h Removal of protecting groups or impurities

This sequence is based on a patented industrially scalable synthesis of a closely related diazaspiro compound and adapted for the 1,7-diazaspiro[4.6]undecane scaffold.

Key Reaction Details and Mechanistic Insights

  • Step 1: The initial reaction between ethyl malonate and an amine or ketone precursor generates a malonate intermediate, which sets the foundation for the spirocyclic framework.
  • Step 2: Selective reduction with lithium borohydride converts esters to alcohols without affecting other sensitive groups.
  • Step 3: Tosylation activates the hydroxyl group, making it a good leaving group for the subsequent cyclization.
  • Step 4: Cesium carbonate acts as a base to promote intramolecular nucleophilic substitution, closing the spiro ring.
  • Step 5: Reduction with magnesium chips further modifies the intermediate, preparing it for protection.
  • Step 6: Boc anhydride introduces a tert-butyl carbamate protecting group at the nitrogen, stabilizing the molecule for further manipulation.
  • Step 7: Hydrogenation with Pd/C removes any residual protecting groups or impurities, yielding the final product.

Reaction Conditions Summary Table

Step Reagents Solvent Temperature (°C) Time (h) Purpose
1 Ethyl malonate Ethanol 25–80 5 Intermediate formation
2 Lithium borohydride THF 0–70 2.5 Reduction
3 p-Toluenesulfonyl chloride DCM 25 12 Tosylation
4 Cesium carbonate Acetonitrile 25–90 3 Ring closure
5 Magnesium chips Methanol 25–80 1 Reduction
6 Boc anhydride DCM 25 12 Boc protection
7 Pd/C Methanol 25 3 Final purification

Alternative Synthetic Approaches and Modifications

Recent literature on spirocyclic pyrrolidines and related diazaspiro compounds suggests alternative methods that may be adapted for this compound:

  • Use of imine intermediates formed by condensation of amines with ketones, followed by nucleophilic addition (e.g., Grignard reagents) to build the spirocyclic core.
  • One-pot procedures combining multiple steps to improve scalability and reduce purification steps.
  • Variation in protecting groups and solvents to optimize yields and reduce reaction times.

These approaches emphasize the flexibility of synthetic design depending on available starting materials and desired scale.

Research Findings and Yields

  • The multi-step synthesis typically achieves overall yields exceeding 40-50% , depending on purification efficiency and reaction optimization.
  • Reaction times and temperatures are optimized to balance conversion and minimize side reactions.
  • Purification is commonly done by recrystallization or chromatography after key steps, especially after ring closure and Boc protection.
  • The use of inert atmosphere (nitrogen or argon) is recommended during sensitive steps to prevent oxidation and degradation.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Chemistry

Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate is utilized as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it valuable for developing new synthetic pathways.

Reaction Type Reagents Conditions Major Products
OxidationHydrogen peroxide or potassium permanganateAcidic or basic mediumCarboxylic acids or ketones
ReductionLithium aluminum hydride or sodium borohydrideAnhydrous ether or methanolAlcohols or amines
SubstitutionAmines or thiols with sodium hydroxideBase-catalyzed conditionsModified spirocyclic compounds

Biology

In biological research, this compound is studied for its potential bioactivity and interactions with biomolecules. Its spirocyclic structure allows it to fit into unique binding sites of enzymes or receptors, potentially inhibiting or activating biological pathways.

Medicine

This compound is explored as a pharmacophore in drug development. Researchers investigate its potential therapeutic effects and mechanisms of action against various diseases. Case studies have shown promising results in areas such as:

  • Anticancer activity : The compound has been tested for its efficacy in inhibiting cancer cell proliferation.
  • Antimicrobial properties : Studies indicate potential effectiveness against certain bacterial strains.

Industry

In industrial applications, this compound is utilized in the development of new materials with unique properties. Its structural characteristics make it suitable for creating advanced polymers and other materials that require specific mechanical or thermal properties.

Case Studies

  • Anticancer Activity Study
    • Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
    • Findings : The compound exhibited significant inhibition of cell growth in tested cancer cell lines compared to control groups.
  • Antimicrobial Efficacy Assessment
    • Objective : To assess the antibacterial activity of the compound against Gram-positive and Gram-negative bacteria.
    • Findings : Results indicated that the compound showed notable antibacterial activity, particularly against Staphylococcus aureus.

Mechanism of Action

The mechanism of action of tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Spirocyclic Compounds

Structural Variations and Key Differences

The compound’s uniqueness lies in its spiro[4.6]undecane core and tert-butyl carbamate protection. Below is a comparative analysis with analogous spirocyclic diazaspiro compounds:

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS No. Molecular Weight Spiro System Functional Groups Key Properties
Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate 960616-51-7 254.37 [4.6] Tert-butyl carbamate Discontinued; high purity (98%)
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride 236406-55-6 276.78 [3.5] Tert-butyl carbamate, HCl salt Enhanced solubility due to hydrochloride salt
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 283.39 [5.5] Ketone, tert-butyl carbamate Higher polarity (ketone group); lower synthetic accessibility
Tert-butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate 1341039-08-4 268.35 [4.6] Oxo group, tert-butyl carbamate Increased reactivity (oxo group); molar mass 268.35
Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate 150543-61-6 254.37 [4.5] Tert-butyl carbamate Smaller spiro system ([4.5] vs. [4.6]); similar molecular weight

Biological Activity

Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate is a compound with significant potential in medicinal chemistry and biological research due to its unique spirocyclic structure. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H26N2O2C_{14}H_{26}N_{2}O_{2} and a molecular weight of approximately 254.37 g/mol. Its structure features a diazaspiro ring system, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.
  • Antidiabetic Potential : Similar compounds have shown efficacy in inhibiting α-glucosidase, indicating potential use in managing diabetes.
  • Antitubercular Effects : Research on related diazaspiro compounds has shown promise in treating tuberculosis.

Case Studies and Experimental Data

Several studies have investigated the biological effects of similar compounds with spirocyclic structures. Here are some notable findings:

StudyCompoundActivityResults
Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylateAntimicrobialDemonstrated activity against Staphylococcus aureus and Escherichia coli
2-Aminospiropyrazolinium CompoundsAntitubercularComparable activity to rifampicin against sensitive and MDR strains of M. tuberculosis
Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylateAntidiabeticInhibition of α-glucosidase exceeding that of acarbose

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable scaffold in drug development:

  • Lead Compound Development : Its structure can serve as a lead for synthesizing new drugs targeting specific diseases.
  • Pharmacophore Identification : The compound's interactions can help identify pharmacophores for designing more potent analogs.

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